SARS-CoV-2-IN-63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-63 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-63 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core chemical structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and specificity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-63 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to alter its chemical properties.
Substitution: Functional groups within this compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
SARS-CoV-2-IN-63 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication by targeting specific proteins within the SARS-CoV-2 virus.
Medicine: Explored as a potential therapeutic agent for treating COVID-19, either alone or in combination with other drugs.
Mechanism of Action
SARS-CoV-2-IN-63 exerts its effects by targeting specific proteins within the SARS-CoV-2 virus, such as the main protease (Mpro) or the spike protein. By binding to these proteins, the compound inhibits their activity, thereby preventing the virus from replicating and spreading within the host. The molecular pathways involved include disruption of viral protein synthesis and interference with viral entry into host cells .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another antiviral compound that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Inhibits viral RNA polymerase and has been used in the treatment of COVID-19.
Lopinavir/Ritonavir: Protease inhibitors initially developed for HIV but repurposed for COVID-19 treatment.
Uniqueness
SARS-CoV-2-IN-63 is unique in its specific targeting mechanism and its potential efficacy against SARS-CoV-2. Unlike some other compounds, it may offer a higher specificity and lower toxicity profile, making it a promising candidate for further development and clinical trials .
Properties
Molecular Formula |
C20H21N3O3Se |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-[(2R,5S)-4-amino-5-(naphthalen-1-ylselanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O3Se/c1-12-10-23(20(25)22-19(12)24)18-9-15(21)16(26-18)11-27-17-8-4-6-13-5-2-3-7-14(13)17/h2-8,10,15-16,18H,9,11,21H2,1H3,(H,22,24,25)/t15?,16-,18-/m1/s1 |
InChI Key |
CIWOCLPAKNAHAJ-WOEZKJSCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)C[Se]C3=CC=CC4=CC=CC=C43)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[Se]C3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.